molecular formula C15H19N3O6S B6560200 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-92-5

8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号: B6560200
CAS番号: 1021264-92-5
分子量: 369.4 g/mol
InChIキー: ZEWCZPUORYMIRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(2,5-Dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (referred to as RS102221 in ) is a synthetic small-molecule compound featuring a spirocyclic 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The 8-position is substituted with a 2,5-dimethoxybenzenesulfonyl group, which confers unique physicochemical and pharmacological properties. Preclinical studies highlight its role as a 5-HT2C receptor antagonist, with applications in neuropsychopharmacology research . Its structural complexity and receptor selectivity make it a valuable tool for studying serotonin-mediated pathways.

特性

IUPAC Name

8-(2,5-dimethoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6S/c1-23-10-3-4-11(24-2)12(9-10)25(21,22)18-7-5-15(6-8-18)13(19)16-14(20)17-15/h3-4,9H,5-8H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCZPUORYMIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with a suitable triazaspiro precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

化学反応の分析

Types of Reactions

8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .

科学的研究の応用

Overview

8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and functional groups that confer diverse applications in scientific research. This compound is characterized by a sulfonyl group and a triazaspiro framework, which make it particularly interesting for various fields including chemistry, biology, and medicine.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel chemical entities.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit activity against various microbial strains.
  • Anticancer Activity : Investigations are ongoing to determine its efficacy in inhibiting cancer cell proliferation through specific molecular interactions.

Medicine

In the medical field, 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is being explored as a drug candidate for various diseases. It may target specific enzymes or pathways involved in disease progression.

Industry

This compound is also utilized in the development of new materials and catalysts . The spirocyclic structure can impart unique properties to polymers and other materials, making it valuable in industrial applications.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione against several bacterial strains. Results indicated significant inhibition compared to control groups.

Anticancer Research

Another research effort focused on the anticancer potential of this compound against breast cancer cell lines. The study demonstrated that the compound could induce apoptosis in cancer cells via specific signaling pathways.

作用機序

The mechanism of action of 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazaspiro structure may also interact with nucleic acids, affecting cellular processes .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Variations in 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The pharmacological profile of these compounds is heavily influenced by substituents at the 8-position and modifications to the spirocyclic core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name (Substituent at 8-Position) Target/Mechanism Key Findings Reference
8-(2,5-Dimethoxybenzenesulfonyl) (RS102221 ) 5-HT2C receptor antagonist Potent antagonist in serotonin pathways; used in behavioral pharmacology studies.
8-Benzyl Synthetic intermediate Hydrogenated to yield unsubstituted core; precursor for further functionalization.
8-(2,3-Dihydro-1H-inden-2-yl) (SMC #13 ) WASp interaction inhibitor Induces WASp degradation, inhibits malignant hematopoietic cell proliferation and migration.
8-[5-(5-Chloro-2,4-dimethoxyphenyl)oxopentyl] HIF prolyl hydroxylase inhibitor Inhibits PHD2, enhancing HIF-1α stability; potential for anemia therapy.
3-(2,3-Dihydro-1H-inden-2-yl)-R6 mTOR inhibitor/autophagy activator Neuroprotective in cerebral ischemia via mTOR inhibition and autophagy induction.
8-(3,5-Bis-trifluoromethyl-benzoyl) Unspecified therapeutic target Synthesized via advanced coupling reactions; biological activity under investigation.

Functional Selectivity and Therapeutic Implications

  • Serotonin Receptor Antagonists: RS102221 (target compound) and MDL 100,907 () both target serotonin receptors (5-HT2C and 5-HT2A, respectively). RS102221’s 2,5-dimethoxybenzenesulfonyl group likely enhances 5-HT2C binding specificity compared to simpler substituents.
  • HIF Prolyl Hydroxylase Inhibitors: Compounds 11–16 () feature alkyl or aryl groups at the 8-position, enabling inhibition of HIF prolyl hydroxylase (PHD2). The 8-substituent’s steric bulk and electronic properties are critical for PHD2 binding .
  • WASp-Targeting Agents :
    • SMC #13 () incorporates a 2,3-dihydroindenyl group, enabling selective binding to the WASp WH1 domain. This disrupts WASp-WIP interactions, leading to WASp degradation and inhibition of cancer cell invasiveness. The hydrophobic indenyl group enhances target engagement compared to polar substituents in RS102221 .

Pharmacological and Clinical Relevance

  • HIF Inhibitors : Compounds like 11–16 are promising for anemia treatment, with some advancing to preclinical development ().

生物活性

8-(2,5-Dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings on its biological activity, applications in drug development, and mechanisms of action.

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 317.37 g/mol
  • CAS Number : 13625-39-3
  • Melting Point : 259-261 °C

Research indicates that compounds within the triazaspiro series exhibit diverse biological activities, including:

  • Antitumor Activity : Studies suggest that these compounds may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : The sulfonyl group enhances interactions with microbial targets, potentially leading to effective antimicrobial agents.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes, such as HIF prolyl hydroxylase inhibitors, which are crucial in managing conditions like anemia .

Biological Activity Data

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibitory effects on HIF prolyl hydroxylase

Case Studies

  • Antitumor Efficacy :
    • A study demonstrated that 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The structure-activity relationship indicated that the presence of the dimethoxybenzenesulfonyl moiety was critical for enhancing antimicrobial activity.
  • Enzyme Inhibition :
    • The compound was tested as a potential HIF prolyl hydroxylase inhibitor. Results indicated a dose-dependent inhibition which suggests its utility in treating hypoxia-related disorders.

Synthesis and Applications

The synthesis of 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step organic reactions utilizing starting materials such as 2,5-dimethoxybenzenesulfonyl chloride and various amines. This compound serves as a versatile building block for developing other biologically active molecules and has applications in pharmaceuticals aimed at treating cancer and bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The synthesis typically involves sulfonylation of a spirocyclic amine intermediate. For example, a diazaspiro[4.5]decane-2,4-dione core can react with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at room temperature for 16–24 hours . Post-reaction workup includes quenching with sodium bicarbonate, extraction with dichloromethane, and purification via silica column chromatography (eluent: CH₂Cl₂/MeOH, 9:1). Key steps are validated using TLC and elemental analysis.

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on:
  • Elemental Analysis : To confirm C, H, N, S composition (e.g., deviations ≤0.4% indicate purity) .
  • IR Spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700–1750 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR resolves spirocyclic stereochemistry and substituent effects (e.g., benzylic protons show upfield shifts due to electron-withdrawing groups) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes:
  • Enzyme Inhibition Assays : Target-specific assays (e.g., anticonvulsant targets like GABA receptors) using fluorogenic substrates .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Solubility/Permeability : HPLC-based logP measurements and PAMPA assays to predict bioavailability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected multiplicity or integration) may arise from dynamic stereochemistry or solvent effects. Strategies include:
  • Variable Temperature NMR : To detect conformational exchange broadening .
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis .
  • COSY/NOESY : Correlate proton-proton interactions to confirm spatial arrangements .

Q. What strategies optimize the synthetic yield of the sulfonylation step?

  • Methodological Answer : Yield optimization involves:
  • Reagent Stoichiometry : Use 1.1–1.2 equivalents of sulfonyl chloride to minimize side reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. dichloromethane .
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation .
  • Microwave-Assisted Synthesis : Reduced reaction time (e.g., 2–4 hours vs. 16 hours) .

Q. How are structure-activity relationships (SAR) studied for this compound’s anticonvulsant potential?

  • Methodological Answer : SAR studies require:
  • Analog Synthesis : Modify substituents (e.g., methoxy → halogen or alkyl groups on the benzene ring) .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to identify binding motifs with target proteins (e.g., sodium channels) .
  • In Vivo Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents to correlate structural changes with efficacy .

Q. What analytical methods address purity discrepancies in HPLC chromatograms?

  • Methodological Answer : Impurity profiling involves:
  • HPLC-MS : Identify byproducts via molecular ion peaks and fragmentation patterns .
  • Ion Chromatography : Detect sulfonic acid derivatives from incomplete sulfonylation .
  • Preparative TLC : Isolate impurities for standalone characterization (e.g., NMR, HRMS) .

Data Analysis & Experimental Design

Q. How should researchers design controls for cytotoxicity assays involving this compound?

  • Methodological Answer : Include:
  • Negative Controls : Vehicle-only (e.g., DMSO at ≤0.1% v/v) to rule out solvent effects.
  • Positive Controls : Known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Blind Replicates : Minimize bias in data interpretation, especially for dose-response curves .

Q. What statistical methods are appropriate for analyzing contradictory biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Apply:
  • Grubbs’ Test : Identify outliers in replicate measurements.
  • ANOVA with Tukey’s HSD : Compare means across multiple batches or conditions.
  • Bland-Altman Plots : Assess agreement between different assay platforms (e.g., fluorometric vs. colorimetric) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。